molecular formula C11H8FN3O2 B12459644 2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

Katalognummer: B12459644
Molekulargewicht: 233.20 g/mol
InChI-Schlüssel: HRLLLNZBZSLLIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine is a synthetic organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole ring through a methanimine linkage

Vorbereitungsmethoden

The synthesis of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired imine product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine.

Analyse Chemischer Reaktionen

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes involving nitroaromatic compounds and their interactions with biomolecules.

Wirkmechanismus

The mechanism of action of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can be compared with other similar compounds, such as:

    (E)-N-(2-chloro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    (E)-N-(2-fluoro-5-aminophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has an amino group instead of a nitro group, which can influence its biological activity and chemical stability.

Eigenschaften

Molekularformel

C11H8FN3O2

Molekulargewicht

233.20 g/mol

IUPAC-Name

N-(2-fluoro-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C11H8FN3O2/c12-10-4-3-9(15(16)17)6-11(10)14-7-8-2-1-5-13-8/h1-7,13H

InChI-Schlüssel

HRLLLNZBZSLLIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.